molecular formula C14H20N2O B13092573 2-(Allylamino)-N-isobutylbenzamide

2-(Allylamino)-N-isobutylbenzamide

Cat. No.: B13092573
M. Wt: 232.32 g/mol
InChI Key: LBFMZNMCIBPCEG-UHFFFAOYSA-N
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Description

2-(Allylamino)-N-isobutylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound features an allylamino group and an isobutyl group attached to the benzamide core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-isobutylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-iodoaniline and isobutylamine.

    Formation of Allylamino Group: The 2-iodoaniline undergoes a nucleophilic substitution reaction with allylamine to form 2-(allylamino)aniline.

    Amidation Reaction: The 2-(allylamino)aniline is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-isobutylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The allylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxides of the allylamino group.

    Reduction Products: Amines derived from the benzamide core.

    Substitution Products: Substituted benzamides with various functional groups.

Scientific Research Applications

2-(Allylamino)-N-isobutylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-isobutylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzamide core can interact with receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylamino)-N-methylbenzamide
  • 2-(Allylamino)-N-ethylbenzamide
  • 2-(Allylamino)-N-propylbenzamide

Uniqueness

2-(Allylamino)-N-isobutylbenzamide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C14H20N2O/c1-4-9-15-13-8-6-5-7-12(13)14(17)16-10-11(2)3/h4-8,11,15H,1,9-10H2,2-3H3,(H,16,17)

InChI Key

LBFMZNMCIBPCEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NCC=C

Origin of Product

United States

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